4-(Chloromethyl)benzophenone

Description

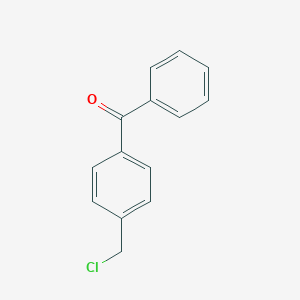

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(chloromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFOBPPTJQWHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195406 | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42728-62-1 | |

| Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)benzophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzophenone is a versatile bifunctional molecule that serves as a crucial intermediate in a wide array of synthetic applications, from the generation of photosensitive polymers to the construction of complex pharmaceutical agents. Its structure, featuring a benzophenone core and a reactive chloromethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key applications, and essential safety information, tailored for professionals in research and development.

Core Properties and Identification

Molecular Formula: C₁₄H₁₁ClO[1]

Molecular Weight: 230.69 g/mol [1]

IUPAC Name: methanone[1]

Synonyms: p-Benzoylbenzyl chloride[1]

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 109-111 °C | [3] |

| 52 °C | [2] | |

| Boiling Point | ~290 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Insoluble in water. | [1] |

Note on Melting Point Discrepancy: The significant variation in reported melting points (52 °C vs. 109-111 °C) may be attributable to the presence of impurities or different crystalline forms (polymorphs) of the compound. The higher melting point of 109-111 °C was reported for a product obtained from a specific synthetic protocol and may represent a purer form.[3] Researchers should consider the purity of their material when comparing physical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the chlorination of 4-methylbenzophenone, chloromethylation of benzophenone, and Friedel-Crafts acylation.

Method 1: Chlorination of 4-Methylbenzophenone

This method involves the free-radical chlorination of the methyl group of 4-methylbenzophenone.

Experimental Protocol:

-

Melt 912 g (4.65 moles) of 4-methylbenzophenone in a two-liter, two-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, and heat to 100-110 °C.[3]

-

Introduce chlorine gas through the gas dispersion tube at a rate that prevents the exiting gas stream from turning greenish, indicating complete consumption of the chlorine.[3]

-

The reaction is exothermic and may not require external heating initially.[3]

-

Continue the chlorination for approximately seven hours, or until the theoretical weight gain of 160 g is achieved.[3]

-

Pour the hot reaction mixture into 6 liters of isopropyl alcohol.[3]

-

Chill the mixture to -5° to 0° C to precipitate the product.[3]

-

Collect the solid by suction filtration to yield this compound.[3]

Method 2: Chloromethylation of Benzophenone

This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzophenone ring.

Conceptual Workflow:

Workflow for the Chloromethylation of Benzophenone

General Procedure:

-

In a suitable reaction vessel, combine benzophenone with a chloromethylating agent such as a mixture of formaldehyde and hydrogen chloride, or chloromethyl methyl ether.[1]

-

Add a Lewis acid catalyst, for example, zinc chloride.[1]

-

Maintain the reaction at a controlled temperature, typically below 50°C, for several hours to overnight.[1]

-

Upon completion, the reaction is quenched, and the product is isolated and purified, often through recrystallization.

Method 3: Friedel-Crafts Acylation

This classic method involves the acylation of a suitable aromatic substrate.

Conceptual Workflow:

Workflow for the Friedel-Crafts Acylation

General Procedure:

-

Dissolve the Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent.

-

Add the acylating agent, 4-(chloromethyl)benzoyl chloride, to the mixture.

-

Slowly add benzene to the reaction mixture while maintaining a controlled temperature.

-

After the reaction is complete, quench the mixture, typically with a dilute acid.

-

Extract the product with an organic solvent and purify, for instance, by column chromatography or recrystallization.

Reactivity and Applications in Drug Development

The primary site of reactivity in this compound is the benzylic chloride, which is a potent electrophile. This makes the compound an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a variety of functional groups.[1] This reactivity is the cornerstone of its utility as a building block in organic synthesis.

While specific examples of commercial drugs synthesized directly from this compound are not extensively documented in readily available literature, its structural motif is of significant interest in medicinal chemistry. Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4]

A notable application of this class of compounds is in the synthesis of inhibitors for signaling pathways implicated in cancer. For instance, benzophenone derivatives have been shown to inhibit the MEK/ERK pathway, which is often dysregulated in pancreatic cancer.[5]

Sources

- 1. Buy this compound (EVT-329962) | 42728-62-1 [evitachem.com]

- 2. This compound | 42728-62-1 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Chloromethyl)benzophenone for Advanced Research Applications

Introduction

4-(Chloromethyl)benzophenone is a bifunctional aromatic organic compound that has emerged as a pivotal intermediate in the landscape of synthetic organic chemistry and medicinal drug discovery. Its structure is characterized by a rigid benzophenone core, which imparts specific electronic and steric properties, and a highly reactive chloromethyl group located at the para position of one of the phenyl rings.[1][2] This unique combination of a stable aromatic ketone and a versatile electrophilic center makes it an invaluable building block for the construction of complex molecular architectures.[1] The benzophenone scaffold itself is a well-established pharmacophore present in numerous biologically active molecules, while the chloromethyl group serves as a convenient handle for introducing a wide array of functional groups through nucleophilic substitution reactions.[1][3] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, reactivity, synthesis, and applications, with the goal of equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile reagent.

Core Molecular and Physicochemical Properties

The identity and purity of a reagent are paramount in any synthetic endeavor. The fundamental properties of this compound are summarized below, providing the essential data required for accurate experimental design and characterization.

| Identifier | Value | Source |

| IUPAC Name | [4-(chloromethyl)phenyl]-phenylmethanone | [1][4] |

| CAS Number | 42728-62-1 | [1][5] |

| Molecular Formula | C₁₄H₁₁ClO | [1][4][5] |

| Molecular Weight | 230.69 g/mol | [1][4][5] |

| InChI | InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | [1][2] |

| InChI Key | PXFOBPPTJQWHRN-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | [1] |

Physicochemical Characteristics:

-

Appearance: Crystalline solid at room temperature.[1]

-

Melting Point: Typically reported in the range of 109-111°C.[6]

-

Solubility: It is insoluble in water but demonstrates moderate solubility in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

-

Spectral Data: The infrared spectrum shows a characteristic carbonyl (C=O) band around 1670 cm⁻¹.[6]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the reactivity of its chloromethyl group. Understanding the underlying principles of its reactivity is crucial for predicting reaction outcomes and designing rational synthetic routes.

The key to its reactivity lies in the benzylic nature of the chloromethyl group. The carbon-chlorine bond is significantly activated towards nucleophilic substitution compared to a standard aryl chloride. This is because the phenyl ring can stabilize the developing positive charge in the transition state of an Sₙ1 reaction or the partial positive charge in an Sₙ2 transition state through resonance. This benzylic activation makes the chloromethyl group an excellent electrophilic site, readily reacting with a wide range of nucleophiles such as amines, alcohols, thiols, and carboxylates.[1]

The benzophenone core, while generally less reactive, influences the overall electronic properties of the molecule. The electron-withdrawing nature of the carbonyl group can affect substitutions on the aromatic rings.[1]

Caption: Key Nucleophilic Substitution Pathway.

Synthesis Protocol: Chlorination of 4-Methylbenzophenone

A common and effective method for preparing this compound is through the free-radical chlorination of 4-methylbenzophenone. The following protocol is adapted from established synthetic procedures.[6]

Causality Behind Experimental Choices:

-

High Temperature (100°-110° C): This ensures the starting material, 4-methylbenzophenone, is in a molten state for a homogenous reaction and provides the necessary activation energy for the reaction to proceed.

-

Chlorine Gas: Serves as the chlorinating agent. The rate of addition is controlled to prevent over-chlorination and ensure safety.

-

UV Light (Implicit in many radical chlorinations): While not explicitly stated in the source, UV light is often used to initiate free-radical chain reactions by promoting the homolytic cleavage of Cl₂ into chlorine radicals.

-

Isopropyl Alcohol Precipitation: The product is soluble in the hot reaction mixture but has lower solubility in isopropyl alcohol, especially at reduced temperatures. This difference in solubility is exploited for purification and isolation. Chilling to -5° to 0° C maximizes the yield of the precipitated solid.[6]

Experimental Workflow Diagram:

Caption: Synthesis Workflow from 4-Methylbenzophenone.

Step-by-Step Methodology:

-

Preparation: In a two-necked, round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, melt 4.65 moles of 4-methylbenzophenone. Heat the molten reactant to a stable temperature of 100°-110° C.[6]

-

Chlorination: Introduce chlorine gas through the gas dispersion tube, ensuring the outlet is submerged below the surface of the molten liquid. Control the flow rate such that no green chlorine gas is visible in the exiting hydrogen chloride stream. The reaction is initially exothermic and may not require external heating.[6]

-

Reaction Monitoring: Continue the reaction for approximately seven hours, or until the theoretical weight gain from chlorine incorporation has been achieved.[6]

-

Isolation: Once the reaction is complete, carefully pour the hot reaction mixture into a larger vessel containing approximately 6 liters of isopropyl alcohol.[6]

-

Precipitation: Chill the resulting isopropyl alcohol mixture in an ice-salt or mechanical bath to a temperature between -5° and 0° C to induce precipitation of the product.[6]

-

Purification: Collect the precipitated solid by suction filtration. The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.[6]

Applications in Research and Drug Development

The benzophenone scaffold is ubiquitous in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound serves as a critical starting material for accessing novel derivatives within this chemical class.

-

Pharmaceutical Intermediates: Benzophenone derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, 4-Chlorobenzophenone, a related compound, is a key building block in the manufacturing of certain antihistamines.[7] The reactive chloromethyl group on this compound provides a direct route to create analogs and new chemical entities based on this privileged scaffold.

-

Scaffold for Novel Compounds: The ability to easily react the chloromethyl group with various nucleophiles allows for the rapid generation of compound libraries. Researchers can attach diverse functional groups to the benzophenone core to explore structure-activity relationships (SAR) for various biological targets.[3] Recent research has highlighted the potential of benzophenone compounds in developing treatments for conditions like diabetic nephropathy and nephritis.[8]

-

Versatile Synthetic Building Block: Beyond direct drug synthesis, it is a valuable reagent in organic synthesis for creating complex molecules where a benzophenone moiety is desired for its photophysical properties or as a pharmacophore.[2][5]

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is essential. It is classified as hazardous, and appropriate safety precautions must be observed.

-

Hazards: The compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2] It is irritating to the eyes, respiratory system, and skin.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Handling: Avoid creating dust.[9] Avoid all personal contact, including inhalation and contact with skin and eyes.[9][12] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially bioactive molecules. Its well-defined physicochemical properties, predictable reactivity centered on the benzylic chloride, and established synthetic routes make it a reliable and powerful tool for chemists. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics and handling requirements is the first step toward harnessing its full potential in the creation of novel therapeutics and advanced materials.

References

- PubChem. This compound | C14H11ClO | CID 3016376.

- PrepChem.com. Synthesis of this compound. [Link]

- Georganics. This compound - High purity | EN. [Link]

- Loba Chemie. 4-CHLOROBENZOPHENONE FOR SYNTHESIS MSDS. [Link]

- PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]

- Khan, I., Zaib, S., Batool, S., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]

- Google Patents. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

- PubMed Central. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Buy this compound (EVT-329962) | 42728-62-1 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H11ClO | CID 3016376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 42728-62-1 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 8. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)benzophenone via Electrophilic Aromatic Substitution

Executive Summary: 4-(Chloromethyl)benzophenone is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals, photoinitiators, and advanced materials. Its structure incorporates a reactive chloromethyl group amenable to nucleophilic substitution and a benzophenone core known for its photochemical properties. This guide provides a comprehensive technical overview for the synthesis of this compound, focusing on the principles and practical application of the Blanc chloromethylation reaction—a specialized form of electrophilic aromatic substitution (EAS). We will delve into the mechanistic intricacies of the reaction, address the challenges posed by the deactivated nature of the benzophenone substrate, and present a detailed, field-proven experimental protocol. Critical safety considerations, particularly concerning the formation of carcinogenic byproducts, are emphasized throughout to ensure a self-validating and safe laboratory workflow.

Part 1: Theoretical Framework: The Blanc Chloromethylation of Benzophenone

The Principle of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom or group on an aromatic ring is replaced by an electrophile. The reaction universally proceeds through a two-step mechanism:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]

-

Rearomatization: A base removes a proton from the carbon atom bearing the new electrophile, collapsing the sigma complex and restoring the highly stable aromatic system.[1][3]

The feasibility and outcome of an EAS reaction are profoundly influenced by the electronic nature of substituents already present on the aromatic ring.

The Challenge: Directing Substitution on a Deactivated Substrate

Benzophenone presents a unique challenge as a substrate for EAS. The core of the issue lies in the electronic effect of the benzoyl group (-C(O)Ph). This group is a powerful electron-withdrawing group (EWG) due to both induction and resonance, pulling electron density out of the aromatic ring to which it is attached.[4][5] This reduction in electron density deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[1][6]

Substituents that deactivate an aromatic ring are typically meta-directors.[3][6] However, the target molecule is the 4-substituted (para) isomer. This regiochemical outcome is achieved because benzophenone possesses two phenyl rings. The chloromethylation occurs on the phenyl ring that is not directly bonded to the carbonyl oxygen, which we will refer to as Ring B. While Ring A is strongly deactivated by the carbonyl, Ring B is also deactivated, but to a lesser extent. The entire benzoyl substituent attached to Ring B acts as a para-directing deactivator, guiding the incoming electrophile to the position opposite its point of attachment.

The Blanc Chloromethylation Reaction

The Blanc chloromethylation is the reaction of aromatic compounds with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), to introduce a chloromethyl (-CH₂Cl) group onto the ring.[7][8] It is a robust method for producing benzylic chlorides, which are valuable synthetic intermediates.[9][10]

The reaction mechanism, as applied to benzophenone, can be delineated as follows:

-

Generation of the Electrophile: Under acidic conditions and in the presence of ZnCl₂, formaldehyde is protonated, significantly increasing the electrophilicity of its carbonyl carbon.[7][8] This activated species is then attacked by a chloride ion (from HCl) to generate a highly reactive electrophile, which can be represented as a chlorocarbenium cation (ClCH₂⁺) or a related (chloromethyl)oxonium cation (ClH₂C–OH₂⁺).[7]

-

Nucleophilic Attack: The π-electrons of Ring B of benzophenone attack the electrophilic carbon of the chloromethyl cation, forming the arenium ion intermediate. The positive charge is delocalized across the ring, with resonance structures stabilizing the intermediate.

-

Intermediate Conversion: The arenium ion is first thought to form 4-(hydroxymethyl)benzophenone after losing a proton.[8]

-

Formation of the Final Product: The resulting benzylic alcohol is unstable under the strong acidic conditions and is rapidly converted to the more stable this compound via an Sₙ reaction with HCl.[7]

Part 2: Experimental Protocol and Data

Critical Safety Precautions

-

Carcinogen Hazard: The reaction between formaldehyde and hydrogen chloride can produce small quantities of bis(chloromethyl) ether (BCME), a highly potent carcinogen.[8][11] All operations must be conducted in a certified, high-performance chemical fume hood.

-

Corrosive Reagents: Hydrogen chloride is a corrosive gas, and zinc chloride is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Anhydrous Conditions: Zinc chloride is hygroscopic. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture to maintain catalyst activity.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Benzophenone | C₁₃H₁₀O | 182.22 | Substrate |

| Paraformaldehyde | (CH₂O)ₙ | 30.03 (monomer) | Source of formaldehyde |

| Zinc Chloride (Anhydrous) | ZnCl₂ | 136.30 | Lewis acid catalyst |

| Hydrogen Chloride | HCl | 36.46 | Reagent; typically used as gas |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for extraction |

| Isopropyl Alcohol | C₃H₈O | 60.10 | Solvent for recrystallization |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | For neutralization wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a gas outlet bubbler (vented to a base trap), and a gas dispersion tube for HCl introduction. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen).

-

Charging Reagents: To the flask, add benzophenone (1.0 eq.), paraformaldehyde (2.0-3.0 eq.), and anhydrous zinc chloride (1.0-1.2 eq.).

-

Reaction Initiation: Begin stirring the mixture and gently heat to 60-65°C using an oil bath. Once the temperature stabilizes, begin bubbling dry hydrogen chloride gas through the gas dispersion tube into the stirred slurry.[9] The reaction is exothermic and the mixture will darken.

-

Reaction Monitoring: Maintain the temperature and HCl flow for 4-6 hours. The reaction progress can be monitored by periodically taking a small aliquot, quenching it in water, extracting with DCM, and analyzing by Thin Layer Chromatography (TLC) against a standard of the starting material.

-

Work-Up and Quenching: After the reaction is complete (as indicated by TLC), turn off the heating and stop the HCl flow. Allow the mixture to cool to room temperature. Cautiously pour the reaction mixture over a large beaker of crushed ice with vigorous stirring. This will quench the reaction and dissolve the zinc salts.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid obtained is purified by recrystallization. A procedure using isopropyl alcohol has been reported to be effective.[12] Dissolve the crude product in a minimum amount of hot isopropyl alcohol, allow it to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry in a vacuum oven.

Summary of Key Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Benzophenone:Paraformaldehyde | 1 : 2.5 | An excess of formaldehyde source drives the reaction to completion. |

| Benzophenone:ZnCl₂ | 1 : 1.1 | A slight excess of catalyst ensures efficient electrophile generation. |

| Reaction Temperature | 60-65°C | Balances reaction rate against the formation of diarylmethane byproducts.[11] |

| Reaction Time | 4-6 hours | Sufficient time for completion, to be confirmed by reaction monitoring. |

| Expected Yield | 55-70% | Yields can vary based on reaction scale and purity of reagents. |

Part 3: Critical Analysis and Optimization

Controlling Side Reactions

The primary side reaction in Blanc chloromethylations is the formation of diarylmethanes.[11] The product, this compound, is a reactive benzylic halide that can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of benzophenone. This side reaction is promoted by higher temperatures and prolonged reaction times.[11] Adhering to the recommended temperature range and monitoring the reaction to avoid unnecessary extension are crucial for maximizing the yield of the desired product.

Alternative Chloromethylating Systems

For substrates that are particularly deactivated or sensitive, alternative reagents can be employed. Chloromethyl methyl ether (CH₃OCH₂Cl or MOM-Cl) in the presence of a Lewis acid can be a more effective chloromethylating agent.[7][8] This approach avoids the in-situ generation of the electrophile from formaldehyde and HCl, sometimes providing cleaner reactions and better yields for challenging substrates.[13] However, MOM-Cl is also a suspected carcinogen and must be handled with extreme care.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of benzophenone is a classic yet challenging example of electrophilic aromatic substitution on a deactivated substrate. A successful synthesis hinges on a solid understanding of the reaction mechanism, careful control over regioselectivity, and strict adherence to reaction conditions to minimize side-product formation. The paramount importance of safety protocols, particularly concerning the handling of corrosive materials and the potential formation of the carcinogen BCME, cannot be overstated. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably and safely prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- Wikipedia. (2023, May 29). Blanc chloromethylation. In Wikipedia.

- PrepChem. (2023). Synthesis of this compound.

- Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation.

- Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses.

- Chemistry Stack Exchange. (2015, October 18). Mechanism for chloromethylation of benzene with formaldehyde and HCl.

- Name Reactions in Organic Synthesis. (n.d.). Blanc Chloromethylation Reaction.

- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).

- SlideShare. (n.d.). Drug Synthesis.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review.

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. jk-sci.com [jk-sci.com]

- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 12. prepchem.com [prepchem.com]

- 13. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

A Senior Application Scientist's Guide to the Synthesis of 4-(Chloromethyl)benzophenone

Introduction: The Strategic Importance of 4-(Chloromethyl)benzophenone

This compound is a highly valuable bifunctional molecule in the landscape of pharmaceutical and materials science. Its benzophenone core serves as a robust photoinitiator, while the reactive chloromethyl group provides a key handle for nucleophilic substitution. This dual functionality makes it an essential intermediate for synthesizing a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.

A direct, one-step synthesis via Friedel-Crafts acylation is not chemically feasible. Instead, a robust and sequential two-step process is the industry-standard approach. This guide provides an in-depth examination of this synthesis, combining established chemical principles with practical, field-proven insights to ensure both high yield and purity. The process unfolds in two distinct stages:

-

Step 1: Friedel-Crafts Acylation of toluene with benzoyl chloride to produce the intermediate, 4-methylbenzophenone.

-

Step 2: Free-Radical Chlorination of the benzylic methyl group of 4-methylbenzophenone to yield the final product, this compound.

This document will dissect each stage, focusing on the underlying mechanisms, critical process parameters, and detailed experimental protocols designed for reproducibility and safety in a professional laboratory setting.

Part 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[1][2] This reaction forms a carbon-carbon bond by attaching an acyl group to an aromatic ring.[1][2] In our case, toluene is acylated with benzoyl chloride.

The Underlying Mechanism

The reaction proceeds through the generation of a highly reactive electrophile, the acylium ion.[1][3] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to facilitate this process.[1]

Step A: Formation of the Acylium Ion The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of benzoyl chloride. This interaction polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1][4]

Step B: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

Step C: Deprotonation and Regeneration of Aromaticity A weak base, AlCl₄⁻ (formed in the first step), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, also producing HCl as a byproduct.[1][3]

It is a critical point of experimental design that the ketone product is a moderate Lewis base and will form a stable complex with the AlCl₃.[4] Consequently, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ must be used. This complex is then hydrolyzed during the aqueous workup to release the final ketone product.[4]

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation for 4-methylbenzophenone.

Regioselectivity: The Role of the Methyl Group

The methyl group (-CH₃) on the toluene ring is an electron-donating group, which activates the ring towards electrophilic attack. It is an ortho, para-director. However, due to the significant steric hindrance of the incoming benzoyl group, substitution occurs almost exclusively at the less hindered para position.[5][6] This high regioselectivity is a major advantage, simplifying purification by minimizing the formation of the ortho isomer.[5][7]

Detailed Experimental Protocol: Acylation

This protocol is synthesized from standard laboratory procedures and best practices.[8][9][10][11]

Materials & Equipment:

-

Three-necked round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Thermometer

-

Ice bath

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzoyl Chloride

-

Toluene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a stir bar, dropping funnel, and condenser. Protect the apparatus from atmospheric moisture with a drying tube.

-

Catalyst Suspension: In a fume hood, charge the flask with anhydrous AlCl₃ (1.3 equivalents). Add anhydrous DCM to create a stirrable suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.[9]

-

Acyl Chloride Addition: Dissolve benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[10]

-

Toluene Addition: After the initial addition, add a solution of anhydrous toluene (1.1 equivalents) in DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.[9][11]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching (Critical Step): Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl.[9][11] This is a highly exothermic process that decomposes the aluminum chloride complex. Perform this step with vigorous stirring in an ice bath.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[10]

-

Washing: Combine all organic layers. Wash sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[9][10]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude 4-methylbenzophenone.[9][10]

-

Purification: The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol or acetonitrile.[8]

Diagram: Experimental Workflow for Acylation

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Part 2: Synthesis of this compound via Free-Radical Chlorination

With the 4-methylbenzophenone intermediate in hand, the next step is the selective chlorination of the benzylic methyl group. This is achieved through a free-radical halogenation mechanism, which is distinct from the electrophilic substitution on the aromatic ring.[12]

Mechanism of Free-Radical Chlorination

This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[12] Initiation is typically achieved using UV light or a chemical radical initiator.[13][14] Reagents like N-Chlorosuccinimide (NCS) are often preferred in laboratory settings as they provide a controlled source of chlorine radicals and are safer to handle than chlorine gas.[15][16]

Step A: Initiation A radical initiator (e.g., AIBN or benzoyl peroxide) is homolytically cleaved by heat or UV light to form initial radicals. These radicals then react with the chlorinating agent (e.g., NCS or Cl₂) to generate a chlorine radical (Cl•).

Step B: Propagation (Chain Reaction)

-

The chlorine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methylbenzophenone. This is the most favorable position for hydrogen abstraction because the resulting benzyl radical is resonance-stabilized by the adjacent aromatic ring.

-

The benzyl radical then reacts with another molecule of the chlorinating agent to form the desired this compound product and a new chlorine radical, which continues the chain reaction.

Step C: Termination The chain reaction is terminated when two radicals combine.

Detailed Experimental Protocol: Chlorination

This protocol describes a common method using N-Chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator.

Materials & Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

UV lamp (optional, if initiator is light-sensitive)

-

4-Methylbenzophenone (from Part 1)

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Carbon Tetrachloride (CCl₄) or Chlorobenzene as solvent

-

Filtration apparatus

-

Recrystallization solvents (e.g., Isopropyl alcohol)

Procedure:

-

Setup: In a round-bottom flask, dissolve 4-methylbenzophenone (1.0 equivalent) in a suitable solvent like CCl₄.

-

Reagent Addition: Add N-Chlorosuccinimide (1.05 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. If using a photo-initiator, irradiate the flask with a UV lamp. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The succinimide byproduct is insoluble in CCl₄ and will precipitate.

-

Filtration: Remove the succinimide by filtration, and wash the solid with a small amount of cold CCl₄.

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude solid is purified by recrystallization. A common method involves dissolving the hot material in a solvent like isopropyl alcohol and allowing it to cool slowly, which yields the final this compound product as a crystalline solid.[17]

Troubleshooting and Critical Parameters

| Parameter / Issue | Potential Problem | Recommended Action / Causality |

| Low Yield (Acylation) | Moisture contamination | AlCl₃ is extremely hygroscopic and reacts violently with water, deactivating it. Ensure all glassware is oven-dried and reagents are anhydrous.[9][18] |

| Insufficient AlCl₃ | The ketone product complexes with AlCl₃, consuming it. A stoichiometric amount (at least 1.1-1.3 eq) is necessary for the reaction to proceed to completion.[4] | |

| Poor Temperature Control | Allowing the reaction to warm prematurely can lead to side reactions. Maintain 0-10°C during electrophile addition.[10] | |

| Low Yield (Chlorination) | Ineffective Initiation | Ensure the radical initiator is active and the reaction temperature is sufficient for its decomposition, or that the UV source is functional. |

| Oxygen Inhibition | Oxygen is a radical scavenger and can terminate the chain reaction. Performing the reaction under an inert atmosphere (N₂ or Ar) can improve yields. | |

| Product Impurity | Dichlorinated Byproduct | Over-chlorination can occur. Use of a slight excess of 4-methylbenzophenone or careful control of the stoichiometry (near 1:1) of NCS can minimize this. |

| Ortho Isomer (Acylation) | While sterics heavily favor the para product, some ortho isomer may form. Purification by fractional distillation or careful recrystallization can separate the isomers.[7] |

Conclusion

The synthesis of this compound is a well-defined, two-stage process that leverages fundamental principles of organic chemistry. The Friedel-Crafts acylation provides a regioselective and efficient route to the key 4-methylbenzophenone intermediate, while a subsequent free-radical chlorination selectively functionalizes the benzylic position. Success in this synthesis hinges on meticulous attention to experimental conditions, particularly the exclusion of moisture in the acylation step and proper initiation in the chlorination stage. By understanding the causality behind each step and parameter, researchers and drug development professionals can reliably produce this critical building block for further synthetic applications.

References

- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S.

- Friedel–Crafts reaction - Wikipedia.

- Friedel-Crafts Acylation of Toluene - Scribd.

- Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - LibreTexts.

- 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene - University of Wisconsin-Madison.

- Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide.

- Synthesis of this compound - PrepChem.com.

- Friedel-Crafts acylation (video) - Khan Academy.

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS - Scientific & Academic Publishing.

- Friedel Crafts reaction/Acylation of toluene. - YouTube.

- Organic Syntheses Procedure: Preparation of Chloromethyl Methyl Ether - Organic Syntheses.

- Solved Friedel Crafts Acylation For this assignment, the... - Chegg.com.

- N-Chlorosuccinimide - Wikipedia.

- Friedel-Crafts Reactions - Chemistry LibreTexts.

- Synthesis of 4-(Chloromethyl)benzoyl chloride - PrepChem.com.

- Chlorination - Common Conditions - Organic Chemistry Data.

- N-Chlorosuccinimide (NCS) - Organic Chemistry Portal.

- Applications of N-Chlorosuccinimide in Organic Synthesis - ResearchGate.

- Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid - JOCPR.

- can anyone please tell me if toluene undergoes a friedel-crafts acylation? - Reddit.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

- Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection - ResearchGate.

- Free-radical halogenation - Wikipedia.

- Free Radical Reactions - Master Organic Chemistry.

- Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection - Nazarbayev University Repository.

- Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection - PubMed.

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved Friedel Crafts Acylation For this assignment, the | Chegg.com [chegg.com]

- 8. Page loading... [guidechem.com]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 16. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 17. prepchem.com [prepchem.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

Spectroscopic Characterization of 4-(Chloromethyl)benzophenone: A Methodological and Interpretive Guide

This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and quality control of 4-(Chloromethyl)benzophenone (CAS No: 42728-62-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers a practical, field-proven perspective on why specific experimental choices are made, how to execute the protocols to ensure data integrity, and what to expect during spectral interpretation.

The molecule itself, with a molecular formula of C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol , is a valuable bifunctional intermediate.[1] It combines the photoreactive benzophenone core with a reactive benzylic chloride handle, making it a key building block in polymer science, organic synthesis, and the development of photoinitiators. Accurate and comprehensive characterization is therefore paramount. This guide establishes a self-validating framework for analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Skeleton

From a scientist's perspective, NMR is the most definitive technique for confirming the precise arrangement of atoms in a molecule. For this compound, our primary goals are to verify the presence and connectivity of the three key regions: the unsubstituted phenyl ring, the para-substituted phenyl ring, and, most critically, the benzylic chloromethyl group.

Senior Application Scientist's Perspective: The Rationale

The choice of experiment is dictated by the questions we need to answer. A standard ¹H NMR is our first-line tool. It provides a rapid, high-sensitivity confirmation of the proton environment. We look for the singlet of the -CH₂Cl group, a signal that should be cleanly separated from the complex aromatic region, providing immediate evidence of a successful synthesis. The pattern in the aromatic region (7.4-7.8 ppm) further confirms the para-substitution.

¹³C NMR is complementary, confirming the carbon backbone. While less sensitive, it is essential for identifying the carbonyl carbon and ensuring the correct number of aromatic carbons are present. We use a deuterated solvent, typically Chloroform-d (CDCl₃), because it is an excellent solvent for this non-polar compound and its residual proton signal (at ~7.26 ppm) does not interfere with our key signals.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following data is predicted based on established chemical shift principles and comparison to analogous structures like 4-chlorobenzophenone and 4-methylbenzophenone.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| H₅ | 4.75 | Singlet (s) | 2H | The benzylic protons are deshielded by the adjacent chlorine and the aromatic ring. Expected to be a sharp singlet as there are no adjacent protons. |

| H₁, H₂ | 7.75 - 7.85 | Multiplet (m) | 4H | Protons on the unsubstituted ring ortho to the carbonyl group (H₁) and protons on the substituted ring ortho to the carbonyl (H₂) are the most deshielded. |

| H₃, H₄ | 7.45 - 7.65 | Multiplet (m) | 5H | Remaining aromatic protons on both rings. This complex multiplet arises from overlapping signals. |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C=O | 196.5 | The carbonyl carbon is highly deshielded and characteristic for benzophenones. |

| Cₐ, Cₑ | 137.5 - 138.5 | Quaternary carbons directly bonded to the carbonyl group. |

| Cₐ', Cₑ' | 128.0 - 133.0 | Aromatic CH carbons. The specific shifts are influenced by their position relative to the carbonyl and chloromethyl groups. |

| Cₓ | 136.0 - 137.0 | Quaternary carbon bearing the chloromethyl group. |

| -CH₂Cl | 45.0 - 46.0 | The benzylic carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane due to the attached chlorine. |

Diagram 1: Labeled Structure for Spectral Assignment

Caption: Labeled structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

Diagram 2: NMR Sample Preparation Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of solid this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Use of a deuterated solvent is critical to avoid overwhelming the sample signals with solvent protons.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Mixing: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a short radiofrequency pulse followed by the detection of the free induction decay (FID). Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Processing: The resulting FID is Fourier transformed by the instrument's software to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS). Integration is performed to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. For this compound, our objective is to confirm the presence of the aromatic rings, the conjugated ketone (C=O), and the alkyl halide (C-Cl) bond.

Senior Application Scientist's Perspective: The Rationale

The KBr pellet method is the gold standard for acquiring high-quality IR spectra of solid samples.[1] The rationale is to disperse the solid analyte into an IR-transparent matrix (potassium bromide). When pressed under high pressure, the KBr becomes a clear disc, allowing the IR beam to pass through the sample with minimal scattering.[3] Meticulous drying of both the KBr and the sample is non-negotiable; atmospheric moisture introduces broad O-H absorption bands (~3400 cm⁻¹) that can obscure important signals.[1] The most diagnostic peak we look for is the strong, sharp carbonyl (C=O) stretch. Its position (~1660 cm⁻¹) confirms conjugation with the aromatic rings, distinguishing it from a non-conjugated ketone which would appear at a higher wavenumber (~1715 cm⁻¹).

Predicted IR Absorption Data

Table 3: Predicted Major IR Peaks for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1660 | Strong, Sharp | C=O Stretch | Conjugated Ketone |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Medium | C-C-C Bend | Ketone Backbone |

| 800 - 650 | Strong | C-Cl Stretch | Alkyl Halide |

| 850 - 810 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Material Preparation: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours and allow it to cool in a desiccator.[3] This step is crucial to remove adsorbed water.[1]

-

Sample Grinding: In an agate mortar and pestle, grind ~1-2 mg of this compound to a fine, consistent powder.

-

Mixing: Add ~100-150 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. The goal is uniform dispersion, not further grinding of the KBr.

-

Pellet Pressing: Transfer a small amount of the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

-

Evacuation (Optional but Recommended): If the die has a vacuum port, apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

-

Pressing: Gradually apply 8-10 metric tons of pressure and hold for 1-2 minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record a background spectrum first (with only air or a pure KBr pellet), then record the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern. Electron Ionization (EI) is the classic and most appropriate method for a relatively small, volatile, and thermally stable organic molecule like this.

Senior Application Scientist's Perspective: The Rationale

We choose EI-MS because it provides reproducible, library-searchable spectra and information-rich fragmentation patterns.[5] The high energy of the electron beam (typically 70 eV) reliably produces a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. For this molecule, we must look for the characteristic isotopic pattern of chlorine: the M⁺˙ peak will be accompanied by an (M+2)⁺˙ peak with roughly one-third the intensity, a definitive signature for a monochlorinated compound.

The fragmentation pattern is equally important. The molecular ion is a radical cation that is energetically unstable and breaks apart in predictable ways. We anticipate specific cleavages, such as the loss of the chlorine atom or the entire chloromethyl group, and alpha-cleavage adjacent to the carbonyl group. Analyzing these fragments allows us to piece the molecule back together, confirming the connectivity of its constituent parts.

Predicted Mass Spectrum Fragmentation Data

Table 4: Predicted Major Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Proposed Origin | Notes |

| 230/232 | [C₁₄H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙) | The presence of the M+2 peak at ~33% intensity is a key indicator of one chlorine atom. |

| 195 | [C₁₄H₁₁O]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. |

| 181 | [C₁₃H₉O]⁺ | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. This is a stable benzoyl cation. |

| 105 | [C₇H₅O]⁺ | [Ph-CO]⁺ | Alpha-cleavage, forming the benzoyl cation. A very common and often base peak for benzophenones. |

| 77 | [C₆H₅]⁺ | [Ph]⁺ | Phenyl cation, resulting from the loss of CO from the m/z 105 fragment. |

Diagram 3: Predicted EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Introduction: The sample is typically introduced via a Gas Chromatograph (GC-MS) or by direct insertion probe. For GC-MS, a small volume (1 µL) is injected. The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded by a high-energy electron beam (70 eV). This ejects an electron from the molecule, creating the positively charged molecular ion (M⁺˙).[5]

-

Fragmentation: Excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions and neutral radicals.

-

Acceleration: The positive ions are accelerated out of the ion source by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

-

Data Analysis: The instrument software plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum.

Conclusion

The structural verification of this compound is a synergistic process that relies on the complementary information provided by NMR, IR, and MS. NMR confirms the detailed C-H framework and substitution pattern. IR spectroscopy provides a rapid check for the essential carbonyl and alkyl halide functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. By following the robust methodologies and interpretive logic outlined in this guide, researchers can confidently characterize this versatile chemical intermediate, ensuring the quality and integrity of their scientific work.

References

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Shimadzu. (n.d.). KBr Pellet Method.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

- AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

A Comprehensive Technical Guide to the Solubility of 4-(Chloromethyl)benzophenone in Organic Solvents

Introduction

4-(Chloromethyl)benzophenone is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical and polymer industries. Its utility as a building block stems from the presence of two key reactive sites: a benzophenone core, which can act as a photophore, and a reactive benzylic chloride, which is susceptible to nucleophilic substitution. The efficiency of synthetic transformations involving this compound is critically dependent on its solubility in the chosen reaction medium. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and an exploration of the underlying physicochemical principles that govern its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Physicochemical Properties and Theoretical Solubility Principles

This compound is a white to off-white solid at room temperature. Its molecular structure, featuring a largely non-polar aromatic backbone with a polar carbonyl group and a reactive chloromethyl group, dictates its solubility profile. The fundamental principle of "like dissolves like" is the primary determinant of its solubility in various organic solvents.[1]

The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.[2] For a solid to dissolve, the energy required to break the crystal lattice forces (lattice enthalpy) and to create a cavity in the solvent must be compensated by the energy released upon solvation of the solute molecules by the solvent molecules (solvation enthalpy).[2]

The polarity of both the solute and the solvent plays a crucial role.[3] this compound, with its two phenyl rings, is predominantly non-polar. However, the carbonyl group introduces a dipole moment, and the chloromethyl group adds to the molecule's polarizability. Consequently, it is expected to be more soluble in solvents that can effectively interact with these features through dipole-dipole interactions or London dispersion forces.

Qualitative Solubility Profile of this compound

| Solvent Class | Specific Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone interacts favorably with the carbonyl group of the solute. |

| Dimethylformamide (DMF) | Moderately Soluble | A highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Similar to DMF, its high polarity facilitates dissolution. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the carbonyl oxygen of the solute. |

| Methanol | Soluble | Similar to ethanol, but its higher polarity may slightly enhance solubility. | |

| Non-Polar Aromatic | Benzene | Soluble | The aromatic rings of benzene interact favorably with the phenyl groups of the solute via π-stacking. |

| Toluene | Soluble | Similar to benzene, with slightly increased non-polar character. | |

| Chlorinated | Chloroform | Soluble | A good solvent for many organic compounds with moderate polarity. |

| Dichloromethane (DCM) | Moderately Soluble | A versatile solvent with a polarity that is well-suited for this compound. | |

| Carbon Tetrachloride | Slightly Soluble | A non-polar solvent with weaker solvating power for the polar functionalities. | |

| Ethers | Diethyl Ether | Soluble | A relatively non-polar solvent that can solvate the aromatic portions of the molecule. |

| Esters | Ethyl Acetate | Soluble | Offers a balance of polarity that can interact with both the polar and non-polar regions of the solute. |

| Alkanes | Hexane | Insoluble | A highly non-polar solvent that cannot effectively solvate the polar carbonyl group. |

| Aqueous | Water | Insoluble | The large non-polar aromatic structure dominates, making it immiscible with water.[6] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[7] The following protocol provides a detailed, step-by-step procedure for the accurate measurement of the solubility of this compound.

Experimental Workflow Diagram

Caption: Workflow for the determination of this compound solubility.

Detailed Protocol

1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved. b. Accurately pipette a known volume of the desired organic solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

3. Phase Separation: a. After equilibration, remove the vials from the shaker bath and allow them to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. b. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

4. Sample Collection and Preparation: a. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. b. Immediately filter the collected supernatant through a 0.45 µm chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic particles. c. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

5. Quantification: a. Using High-Performance Liquid Chromatography (HPLC): i. Prepare a series of standard solutions of this compound of known concentrations. ii. Analyze the standard solutions and the diluted sample solution by HPLC using a suitable method (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength). iii. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. iv. Determine the concentration of this compound in the diluted sample from the calibration curve. b. Using UV-Vis Spectrophotometry: i. Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent. ii. Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. iii. Construct a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration). iv. Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

6. Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[8] However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent that can effectively interact with both the non-polar aromatic rings and the polar carbonyl group will exhibit higher solvating power.[3]

-

Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility. Impurities can alter the intermolecular forces and lead to erroneous results.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While precise quantitative data remains to be extensively published, the provided qualitative profile, based on sound chemical principles and comparison with analogous structures, offers valuable guidance for solvent selection in synthetic and analytical applications. The detailed shake-flask protocol equips researchers with a reliable method to generate accurate and reproducible solubility data, which is essential for process optimization, formulation development, and ensuring the success of chemical transformations involving this important synthetic intermediate.

References

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- PubChem. 4-Chlorobenzophenone. [Link]

- Pion Inc. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

- Pharmaceutical Sciences.

- National Center for Biotechnology Information.

- Solubility of Things. Benzophenone. [Link]

- University of Massachusetts Boston.

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

- ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]

- Roots Press.

- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

- University of Calgary. Solubility of Organic Compounds. [Link]

- National Center for Biotechnology Information.

- JoVE. Video: Solubility - Concept. [Link]

- ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF. [Link]

- Chemistry For Everyone. What Affects Solubility Of Organic Compounds?[Link]

- Chemistry Steps. Solubility of Organic Compounds. [Link]

- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- MicroSolv. Benzophenone Analyzed with HPLC - AppNote. [Link]

- MDPI. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Video: Solubility - Concept [jove.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

reactivity of the benzylic chloride in 4-(Chloromethyl)benzophenone

An In-depth Technical Guide to the Reactivity of the Benzylic Chloride in 4-(Chloromethyl)benzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a benzophenone core and a reactive benzylic chloride, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a detailed examination of the chemical reactivity of the benzylic chloride moiety. We will explore the underlying principles governing its behavior in nucleophilic substitution, oxidation, and reduction reactions, offering field-proven insights into experimental design and mechanistic considerations. This document is intended to serve as a comprehensive resource for scientists leveraging this reagent in pharmaceutical discovery and materials science.

Introduction: Structural and Electronic Profile

This compound, with the IUPAC name methanone, is a crystalline solid at room temperature.[1] Its molecular structure is key to its reactivity. The molecule contains two primary functional groups: an aromatic ketone (the benzophenone group) and a benzylic chloride (-CH₂Cl).[1]